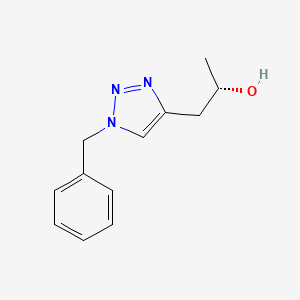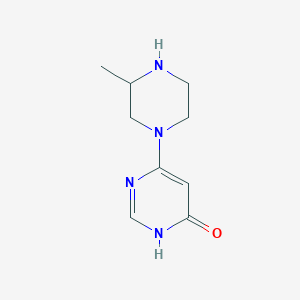
7-Methyl-1,8-naphthyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-1,8-naphthyridin-3-amine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties. This compound, with its unique structure, has garnered interest in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 7-Methyl-1,8-naphthyridin-3-amine, can be achieved through several methods:
Multicomponent Reactions (MCR): This method involves the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS).
Friedländer Approach: This green strategy involves the cyclization of terminal alkynes followed by Friedländer cyclization.
Metal-Catalyzed Synthesis: Utilizing metal catalysts to facilitate the formation of the naphthyridine core.
Ring Expansion Reactions: This involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 under microwave irradiation.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 7-Methyl-1,8-naphthyridin-3-amine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine amines.
Aplicaciones Científicas De Investigación
7-Methyl-1,8-naphthyridin-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: It serves as a ligand in coordination chemistry and as a building block for complex molecular architectures.
Mecanismo De Acción
The mechanism of action of 7-Methyl-1,8-naphthyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects. The exact pathways depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Naphthyridine: Another isomer with different biological activities and applications.
1,6-Naphthyridine: Known for its anticancer and antimicrobial properties.
1,7-Naphthyridine: Exhibits unique chemical reactivity and biological activities.
Uniqueness
7-Methyl-1,8-naphthyridin-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its versatility in various applications, from medicinal chemistry to materials science, highlights its significance in research and industry.
Propiedades
Fórmula molecular |
C9H9N3 |
|---|---|
Peso molecular |
159.19 g/mol |
Nombre IUPAC |
7-methyl-1,8-naphthyridin-3-amine |
InChI |
InChI=1S/C9H9N3/c1-6-2-3-7-4-8(10)5-11-9(7)12-6/h2-5H,10H2,1H3 |
Clave InChI |
OBLFWZVLYUBTGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=NC=C(C=C2C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


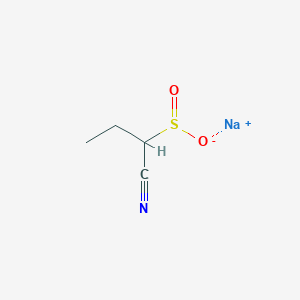
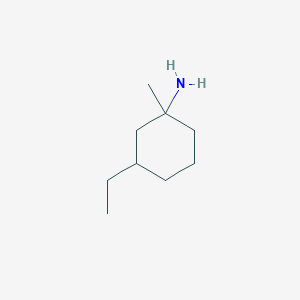
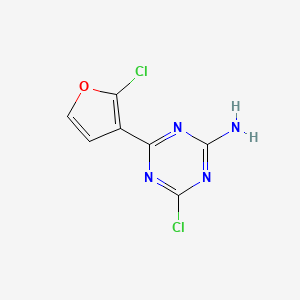
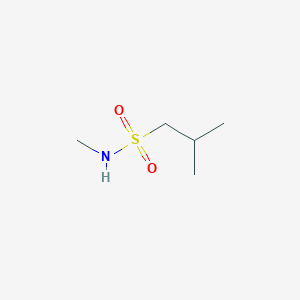
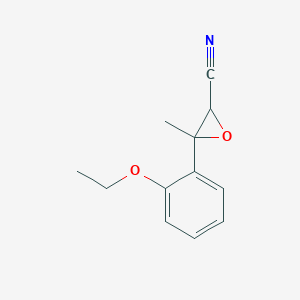
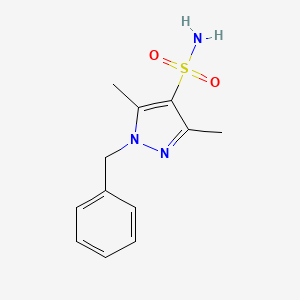
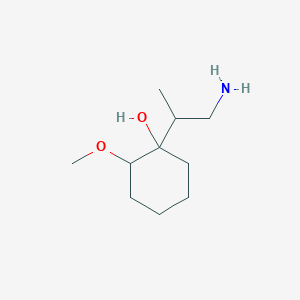


![Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13185258.png)
